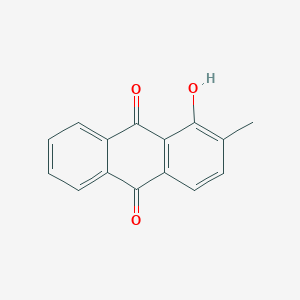
1-Hydroxy-2-methylanthraquinone
Vue d'ensemble
Description
1-Hydroxy-2-methylanthraquinone is a member of the class of hydroxyanthraquinones that is anthracene-9,10-dione substituted by a hydroxy group at position 1 and a methyl group at position 2 . It has been isolated from the roots of Rubia yunnanensis .
Synthesis Analysis
The synthesis of anthraquinones in plants depends on various physiological conditions. Hence, in vitro cultures are considered as an alternative source to produce the compounds with limited availability of explants, independent of environmental conditions . The anthraquinones could be synthesized from the in vitro culture of the shoot, root, callus, and cell suspension .
Molecular Structure Analysis
1-Hydroxy-2-methylanthraquinone has a molecular formula of C15H10O3 . It contains a total of 30 bonds; 20 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), and 1 aromatic .
Chemical Reactions Analysis
Anthraquinones, such as 1-Hydroxy-2-methylanthraquinone, are common additives in antifouling paints which help prevent the global issue of biofouling . They are generated through enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .
Physical And Chemical Properties Analysis
1-Hydroxy-2-methylanthraquinone has a density of 1.4±0.1 g/cm3, a boiling point of 444.6±34.0 °C at 760 mmHg, and a flash point of 236.8±22.2 °C . Its molar refractivity is 65.4±0.3 cm3, and it has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .
Applications De Recherche Scientifique
Cancer Research and Apoptosis Induction :
- 2-hydroxy-3-methylanthraquinone, a similar compound, has been found to induce apoptosis in THP-1 cells, a type of leukemia cell, through the activation of Fas/FasL, DR4, and TRAIL pathways, along with caspase-8 activation (Wang et al., 2011).
- Another study revealed that 1-hydroxyanthraquinone, when combined with methylazoxymethanol acetate, increases carcinogenic effects in rats' large bowel and liver (Mori et al., 1991).
- Two anthraquinones from Hedyotis diffusa, including a derivative similar to 1-Hydroxy-2-methylanthraquinone, have shown effectiveness in inhibiting Src tyrosine kinase and inducing apoptosis in cancer cells (Shi et al., 2008).
- 2-hydroxy-3-methylanthraquinone from Hedyotis diffusa Willd induces apoptosis in leukemic U937 cells, highlighting a potential therapeutic role in leukemia (Wang et al., 2013).
Antibacterial and Antioxidant Properties :
- Anthraquinone derivatives from Ceratotheca triloba roots exhibit antibacterial, antioxidant, and DNA unwinding inhibitory properties, indicating potential anti-cancer properties (Mohanlall et al., 2011).
Antiviral, Cytotoxic, and Antimicrobial Activities :
- Anthraquinones isolated from Morinda elliptica roots demonstrate antiviral, cytotoxic, and antimicrobial activities. Damnacanthal, a similar compound, shows moderate HIV activity and others exhibit strong antimicrobial activity (Ali et al., 2000).
Potential in Treating Neurodegenerative Diseases :
- Emodin, an anthraquinone derivative, shows potential as a preventive and therapeutic drug for various cancers, heart diseases, and neurodegenerative diseases due to its anti-cancer, anti-inflammatory, and osteogenesis-promoting properties (Cui et al., 2020).
Other Applications :
- New anthraquinones have been identified in the roots of Rubia cordifolia L., including 1-hydroxy 2-methylanthraquinone, demonstrating the diversity of compounds within this chemical family and their potential uses (Tessier et al., 1981).
Propriétés
IUPAC Name |
1-hydroxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZODYZFOLUNSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211733 | |
| Record name | 1-Hydroxy-2-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2-methylanthraquinone | |
CAS RN |
6268-09-3 | |
| Record name | 1-Hydroxy-2-methylanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6268-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-2-methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-2-methylanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-2-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



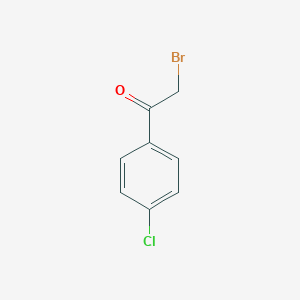
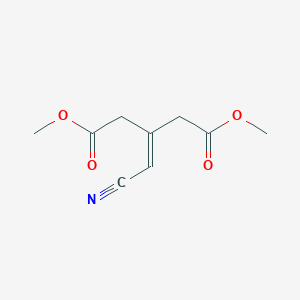
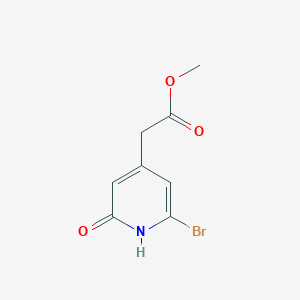
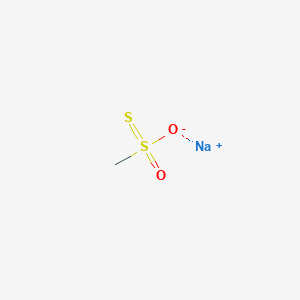
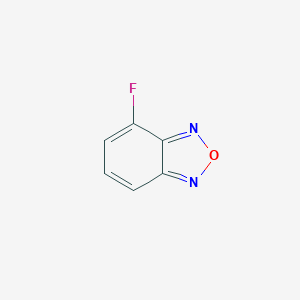
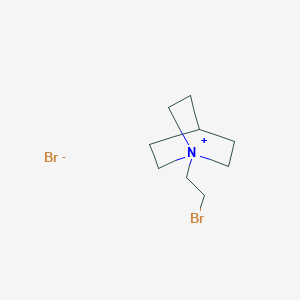
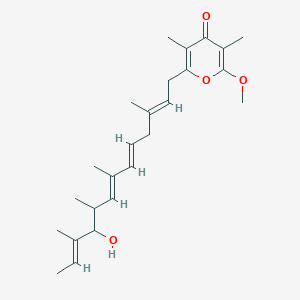
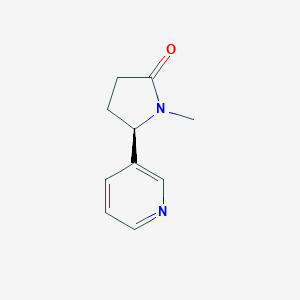
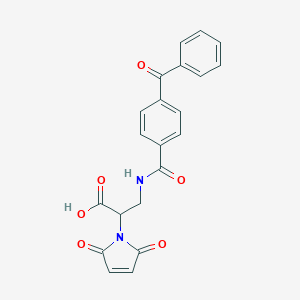
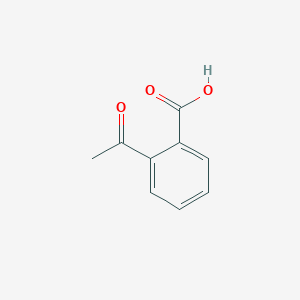
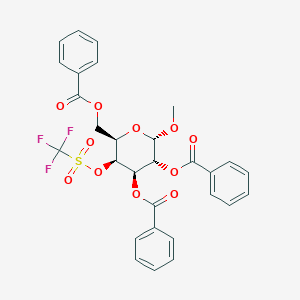
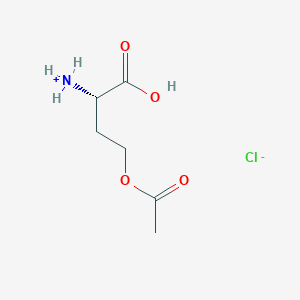
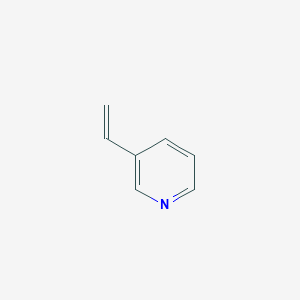
![Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate](/img/structure/B15104.png)